![molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3](/img/structure/B94254.png)
3,5-Di-tert-butylbenzaldehyde
Overview
Description
“3,5-Di-tert-butylbenzaldehyde” is an organic compound with the molecular formula C15H22O . It is a white to almost white powder or crystal . This compound is used as a building block in organic chemistry .
Synthesis Analysis
This compound may be used in the synthesis of several other compounds. For instance, it can be used in the synthesis of 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane . It can also be used to synthesize 3,5-di-tert-butylphenyl-dipyrromethane via reaction with pyrrole in the presence of trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of “3,5-Di-tert-butylbenzaldehyde” consists of a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions and an aldehyde group at the 1 position .
Chemical Reactions Analysis
“3,5-Di-tert-butylbenzaldehyde” can undergo several chemical reactions. For example, it can undergo a condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane to yield 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin . It can also react with pyrrole in the presence of trifluoroacetic acid to form 3,5-di-tert-butylphenyl-dipyrromethane .
Physical And Chemical Properties Analysis
“3,5-Di-tert-butylbenzaldehyde” is a solid at 20°C . It has a melting point of 84.0 to 88.0 °C and a boiling point of 132 °C/5 mmHg . It is soluble in methanol . The compound has a molecular weight of 218.34 .
Scientific Research Applications
Synthesis of Porphyrin Compounds
3,5-Di-tert-butylbenzaldehyde can be used in the synthesis of 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. They are often used in research for their potential applications in the fields of materials science and cancer treatment.
Production of Dipyrromethane Derivatives
This compound can also be used to produce 3,5-di-tert-butylphenyl-dipyrromethane via reaction with pyrrole in the presence of trifluoroacetic acid . Dipyrromethanes are important building blocks in the synthesis of porphyrins and other tetrapyrrolic macrocycles.
Synthesis of Nitrobenzaldehyde Derivatives
3,5-Di-tert-butylbenzaldehyde can be used in the synthesis of 3,5-di-tert-butyl-2-nitrobenzaldehyde via nitration reaction . Nitrobenzaldehydes are used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Preparation of Mn(III)-Salen Complex
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is used in the synthesis of Mn(III)-salen complex . These complexes are often used as catalysts in a variety of reactions, including epoxidation of alkenes, and the asymmetric ring-opening of epoxides.
5. Synthesis of Chiral Schiff Base Ligands This compound can be used in the synthesis of chiral Schiff base ligands for an enantioselective copper-catalyzed addition of phenylacetylene to imines . These ligands are often used in asymmetric catalysis, a key process in the production of pharmaceuticals and agrochemicals.
6. Preparation of Tin Schiff Base Complexes 3,5-Di-tert-butyl-2-hydroxybenzaldehyde can be used in the synthesis of tin Schiff base complexes with histidine analogues . These complexes have potential applications in medicinal chemistry due to their biological activity.
Safety and Hazards
“3,5-Di-tert-butylbenzaldehyde” should be stored under inert gas as it is air sensitive . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It has been used in the synthesis of 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane . It has also been used to synthesize 3,5-di-tert-butylphenyl-dipyrromethane via reaction with pyrrole in the presence of trifluoroacetic acid .
Biochemical Pathways
The compound’s role in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Result of Action
Its use in the synthesis of other compounds suggests that it may have diverse effects depending on the specific context of its use .
properties
IUPAC Name |
3,5-ditert-butylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUITYMDHWNCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361484 | |
Record name | 3,5-Di-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylbenzaldehyde | |
CAS RN |
17610-00-3 | |
Record name | 3,5-Di-tert-butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(tert-butyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.